Methods: The synthesis of ABR-238901 typically involves multi-step organic reactions. The precise synthetic route can vary based on the desired purity and yield. Common methods include:
Technical Details: The synthesis often requires careful control of reaction conditions to prevent side reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.
Structure: The molecular structure of ABR-238901 can be described using standard chemical notation. It typically features specific functional groups that contribute to its biological activity.
Data: Detailed structural data, including bond lengths and angles, can be elucidated through X-ray crystallography or computational modeling. This information is crucial for understanding how the compound interacts with biological targets.
Reactions: ABR-238901 undergoes various chemical reactions that are essential for its functionality. These may include:
Technical Details: Each reaction pathway is characterized by specific kinetics and mechanisms, which can be studied using spectroscopic methods or computational chemistry approaches to predict outcomes and optimize conditions.
Process: The mechanism of action of ABR-238901 involves its interaction with specific biological targets, such as enzymes or receptors. Understanding this process is vital for predicting its therapeutic effects.
Data: Experimental studies often utilize techniques like enzyme assays or cell-based assays to elucidate how ABR-238901 modulates biological pathways. Data from these studies help in understanding dose-response relationships and potential side effects.
Physical Properties: Key physical properties of ABR-238901 include:
Chemical Properties: These properties include reactivity with other compounds, stability under various conditions (e.g., pH, temperature), and potential degradation pathways. Characterization techniques such as mass spectrometry provide insights into these aspects.
ABR-238901 has potential applications in various scientific fields, particularly in drug discovery and development. Its efficacy in modulating specific biological pathways makes it a candidate for further investigation in therapeutic contexts such as:
The identification of ABR-238901 emerged from extensive research into the S100 calcium-binding protein A8/A9 heterodimer (S100A8/A9), a pro-inflammatory alarmin abundantly expressed in myeloid cells. S100A8/A9, historically termed calprotectin, functions as a damage-associated molecular pattern molecule that activates innate immune responses via engagement of pattern recognition receptors, notably toll-like receptor 4 and the receptor for advanced glycation endproducts [2] [9]. Elevated plasma S100A8/A9 correlates with pathological inflammation in myocardial infarction, sepsis, and autoimmune disorders, establishing it as a biomarker and therapeutic target [6] [7]. In sepsis patients, S100A8/A9 levels associate with left ventricular systolic dysfunction and sequential organ failure assessment scores, implicating its role in sepsis-induced myocardial dysfunction [2] [7]. Similarly, myocardial infarction triggers rapid S100A8/A9 release from infiltrating neutrophils, exacerbating ischemic injury through mitochondrial dysfunction and inflammatory amplification [6] [9].
The rationale for pharmacological inhibition stems from S100A8/A9’s dualistic pathophysiology: While acute expression drives tissue damage, chronic expression supports reparative processes. This creates a narrow therapeutic window where transient blockade during acute inflammation mitigates damage without impairing recovery [6] [9]. Preclinical studies demonstrated that genetic S100A9 deletion or neutralizing antibodies reduced endotoxemia-induced cardiac dysfunction, validating targeted inhibition [2] [7]. ABR-238901 was thus developed to achieve precise, reversible blockade of S100A8/A9-receptor interactions, distinct from broad immunosuppressants like corticosteroids [7].
Table 1: Pathophysiological Contexts of S100A8/A9 Signaling
Disease Context | Role of S100A8/A9 | Clinical Correlation |
---|---|---|
Myocardial Infarction | Neutrophil chemotaxis; TLR4-mediated cytokine storm; mitochondrial apoptosis | Infarct size expansion; impaired ejection fraction |
Sepsis | Systemic inflammation; myocardial TLR4 activation; oxidative stress | Left ventricular dysfunction; elevated SOFA scores |
Atherosclerosis | Endothelial activation; leukocyte adhesion; plaque instability | Increased cardiovascular event risk |
ABR-238901 (chemical name: 5-bromo-N-(5-chloro-4-hydroxy-3-pyridinyl)-6-methoxy-3-pyridinesulfonamide; CAS: 1638200-22-2) is a low-molecular-weight compound (394.63 g/mol) with the empirical formula C~11~H~9~BrClN~3~O~4~S [1] [8] [10]. Its structure features a brominated methoxypyridine linked to a chlorinated hydroxypyridine via a sulfonamide bridge, enabling high-affinity binding to the S100A9 subunit’s EF-hand calcium-binding domain [3] [8]. This binding sterically hinders S100A8/A9’s interaction with toll-like receptor 4 and the receptor for advanced glycation endproducts, disrupting downstream nuclear factor kappa B and mitogen-activated protein kinase activation [7] [9].
Functionally, ABR-238901 exhibits nanomolar affinity for S100A9 and the heterodimer, confirmed through surface plasmon resonance and competitive binding assays [3]. It demonstrates pH-dependent solubility, with high stability in dimethyl sulfoxide (79 mg/mL) but insolubility in aqueous buffers [1] [8]. Pharmacodynamically, ABR-238901 reduces S100A9 myocardial infiltration by >60% within 24 hours in murine infarction models and suppresses plasma S100A8/A9 levels in endotoxemia [4] [7]. Notably, it preserves basal immune function—unlike global immunosuppressants—by selectively inhibiting extracellular S100A8/A9 without affecting intracellular functions [9].
Table 2: Molecular and Functional Properties of ABR-238901
Property | Specification | Functional Implication |
---|---|---|
Molecular Weight | 394.63 g/mol | Optimal bioavailability for tissue penetration |
Solubility | 79 mg/mL in dimethyl sulfoxide; insoluble in water/ethanol | Requires solubilizing agents for in vivo delivery |
Target Affinity | K~d~ = 15 nM for S100A9; IC~50~ = 40 nM for TLR4 binding inhibition | High specificity for S100A8/A9-receptor blockade |
Mechanism | Allosteric inhibition of S100A9’s receptor-binding domain | Prevents heterodimer binding to toll-like receptor 4/receptor for advanced glycation endproducts |
ABR-238901 distinguishes itself from other S100A8/A9 inhibitors through its oral bioavailability, receptor-specific blockade, and efficacy in reversing established inflammation. Unlike monoclonal antibodies (e.g., anti-S100A9 IgG), which exhibit limited tissue penetration and prolonged half-lives risking immune paralysis, ABR-238901’s small size enables rapid tissue distribution and clearance [3] [6]. Comparative studies show it outperforms dexamethasone in endotoxemic mice, reversing fully established left ventricular dysfunction whereas dexamethasone fails [7]. This underscores its advantage over broad anti-inflammatories that non-specifically suppress glucocorticoid receptors.
Paquinimod (ABR-215757), another small-molecule inhibitor, primarily targets S100A9’s zinc-binding site but exhibits off-target effects on chemokine receptors [6]. ABR-238901’s specificity for the calcium-binding domain minimizes such interactions. In myocardial infarction models, short-term ABR-238901 treatment (3 days) enhances cardiac neovascularization by upregulating filamin A (10-fold) and suppressing Ras homolog gene family member A (4.7-fold), effects not observed with paquinimod [4] [6]. Furthermore, ABR-238901’s efficacy in S100A9-knockout mice is negligible, confirming target specificity absent in peptide-based inhibitors like tasquinimod [7].
Table 3: Comparative Profiles of S100A8/A9 Inhibitors
Inhibitor | Class | Primary Target | Key Limitations | Advantages of ABR-238901 |
---|---|---|---|---|
Anti-S100A9 IgG | Monoclonal antibody | S100A9 epitope | Poor myocardial penetration; immunogenicity | Superior tissue diffusion; no immune priming |
Paquinimod | Small molecule | S100A9 zinc-binding site | Modulates CXCR4 chemokine receptor | Exclusive S100A8/A9 specificity |
Dexamethasone | Corticosteroid | Glucocorticoid receptor | Fails to reverse sepsis-induced cardiac dysfunction | Reverses established left ventricular dysfunction |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: